molecular formula C19H23NO2 B5237849 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine

Cat. No.: B5237849
M. Wt: 297.4 g/mol
InChI Key: GGWXXQSCRNWJBE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-8-7-14(11-19(18)22-2)9-10-20-17-12-15-5-3-4-6-16(15)13-17/h3-8,11,17,20H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWXXQSCRNWJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine typically involves multiple steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2,3-dihydro-1H-indene.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents such as halogens or nitro groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of novel materials with unique electronic properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the indene structure, leading to different chemical and biological properties.

    2,3-Dihydro-1H-indene: While this compound contains the indene structure, it does not have the dimethoxyphenyl group, resulting in distinct reactivity and applications.

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